molecular formula C17H20O2 B3022802 Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate CAS No. 39665-58-2

Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate

Cat. No.: B3022802
CAS No.: 39665-58-2
M. Wt: 256.34 g/mol
InChI Key: ZBFWLEOAFONVHI-UHFFFAOYSA-N
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Description

Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate is an organic compound with the molecular formula C17H20O2 and a molecular weight of 256.34 g/mol This compound is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color

Preparation Methods

The synthesis of Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate typically involves the reaction of guaiazulene with diazomethane in the presence of methanol . The reaction conditions include:

    Reactants: Guaiazulene, Diazomethane, Methanol

    Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Chemical Reactions Analysis

Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur on the azulene ring, facilitated by reagents such as halogens or nitrating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Methyl 5-isopropyl-3,8-dimethylazulene-1-carboxylate can be compared with other azulene derivatives, such as:

    Guaiazulene: A naturally occurring azulene derivative with similar anti-inflammatory properties.

    Azulene-1-carboxylic acid: Another derivative with potential therapeutic applications.

    Methyl azulene-1-carboxylate: A closely related compound with similar chemical properties.

Properties

IUPAC Name

methyl 3,8-dimethyl-5-propan-2-ylazulene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O2/c1-10(2)13-7-6-11(3)16-14(9-13)12(4)8-15(16)17(18)19-5/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFWLEOAFONVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30576122
Record name Methyl 3,8-dimethyl-5-(propan-2-yl)azulene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39665-58-2
Record name Methyl 3,8-dimethyl-5-(propan-2-yl)azulene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30576122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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